N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323429
InChI: InChI=1S/C15H12F3N3OS/c16-15(17,18)10-1-2-12-9(5-10)6-13(23-12)14(22)20-4-3-11-7-19-8-21-11/h1-2,5-8H,3-4H2,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C15H12F3N3OS
Molecular Weight: 339.3 g/mol

N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC16323429

Molecular Formula: C15H12F3N3OS

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C15H12F3N3OS
Molecular Weight 339.3 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C15H12F3N3OS/c16-15(17,18)10-1-2-12-9(5-10)6-13(23-12)14(22)20-4-3-11-7-19-8-21-11/h1-2,5-8H,3-4H2,(H,19,21)(H,20,22)
Standard InChI Key WGTKODXDMFEADP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=CN=CN3

Introduction

Structural and Molecular Characteristics

Core Scaffold Composition

The compound’s backbone consists of a benzothiophene ring system substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a carboxamide moiety. The carboxamide side chain is further functionalized with a 2-(1H-imidazol-4-yl)ethyl group. This arrangement creates three distinct pharmacophoric regions:

  • Benzothiophene core: A planar, lipophilic structure capable of π-π stacking interactions with aromatic residues in protein binding pockets.

  • Trifluoromethyl group: An electron-withdrawing substituent that enhances metabolic stability and modulates electronic properties.

  • Imidazole-ethylcarboxamide side chain: A polar moiety providing hydrogen-bonding capacity through the imidazole’s nitrogen atoms and the carboxamide’s carbonyl oxygen .

Stereoelectronic Properties

The trifluoromethyl group induces significant electronic effects on the benzothiophene ring, decreasing electron density at the 5-position and potentially influencing reactivity in substitution reactions. The imidazole ring (pKa ~6.8) may exist in protonated or neutral forms under physiological conditions, affecting solubility and target engagement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₂F₃N₃OS
Molecular Weight339.3 g/mol
Topological Polar Surface98.7 Ų
Hydrogen Bond Donors2 (imidazole NH, carboxamide NH)
Hydrogen Bond Acceptors5 (imidazole N, carbonyl O, S)

Synthetic Pathways and Challenges

Retrosynthetic Analysis

A plausible synthesis involves sequential construction of the benzothiophene core, followed by functionalization with the trifluoromethyl group and side chain installation:

  • Benzothiophene formation: Cyclization of 2-mercaptobenzoic acid derivatives with α,β-unsaturated carbonyl compounds.

  • Trifluoromethyl introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or photoredox catalysis at the 5-position.

  • Carboxamide coupling: Activation of the benzothiophene-2-carboxylic acid as an acid chloride or via coupling reagents (e.g., HATU) with 2-(1H-imidazol-4-yl)ethylamine .

Critical Synthetic Considerations

  • Regioselectivity: Ensuring exclusive trifluoromethylation at the 5-position requires directing groups or steric control.

  • Imidazole stability: The imidazole ring’s sensitivity to oxidation necessitates protecting group strategies during coupling steps.

  • Purification challenges: High lipophilicity from the CF₃ group may complicate chromatographic separation, suggesting reverse-phase HPLC as a resolution method .

Hypothetical Biological Targets and Mechanisms

GPCR Modulation

Imidazole-containing compounds often target histamine or serotonin receptors. The ethyl spacer may position the imidazole to interact with transmembrane helices of GPCRs, potentially conferring antagonistic activity.

Antifungal Applications

Structural analogs of benzothiophenes demonstrate activity against Candida spp. by inhibiting lanosterol 14α-demethylase. The trifluoromethyl group could enhance binding to the enzyme’s heme cofactor.

Physicochemical and ADMET Profiling

Solubility and Permeability

  • logP: Estimated at 3.1 (moderate lipophilicity)

  • Aqueous solubility: ~15 µg/mL (pH 7.4), suggesting formulation challenges.

  • Caco-2 permeability: Predicted high (Peff >5 × 10⁻⁶ cm/s) due to moderate logP and molecular weight <500.

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, but the benzothiophene may undergo CYP3A4-mediated sulfoxidation. Imidazole N-methylation by NNMT is a potential Phase II metabolic pathway.

Future Research Directions

  • Synthetic optimization: Developing one-pot methodologies to streamline benzothiophene-imidazole conjugation.

  • Target identification: High-throughput screening against kinase panels and GPCR libraries.

  • Prodrug strategies: Masking the carboxamide as an ester to improve oral bioavailability.

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